molecular formula C14H26N2O5 B12415071 Methylcyclopropene-PEG3-amine

Methylcyclopropene-PEG3-amine

Cat. No.: B12415071
M. Wt: 302.37 g/mol
InChI Key: NJCCEWNICOMEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyclopropene-PEG3-amine is a small molecule linker commonly used in the field of bioconjugation and drug delivery. It contains several functional groups, including an amine group, a cyclopropene group, and a polyethylene glycol chain. This compound is known for its versatility and effectiveness in forming stable covalent linkages with other molecules, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcyclopropene-PEG3-amine typically involves the coupling of a methylcyclopropene moiety with a polyethylene glycol chain that terminates in an amine group. Common coupling chemistries include the use of N-hydroxysuccinimide esters, which are highly reactive and facilitate the formation of stable amide bonds . The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the functional groups involved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities and ensure consistency in quality .

Chemical Reactions Analysis

Types of Reactions

Methylcyclopropene-PEG3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methylcyclopropene-PEG3-amine involves its ability to form stable covalent linkages with other molecules. The amine group reacts with carboxylic acids, isocyanates, and other reactive groups, forming stable amide or urea bonds. The cyclopropene group participates in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, yielding stable dihydropyridazine linkages . These reactions enhance the stability, solubility, and biocompatibility of the linked molecules, making them more effective in their intended applications.

Comparison with Similar Compounds

Methylcyclopropene-PEG3-amine is unique due to its combination of functional groups and its versatility in various applications. Similar compounds include:

This compound stands out due to its balanced properties, making it suitable for a wide range of applications in bioconjugation, drug delivery, and nanoparticle functionalization.

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17)

InChI Key

NJCCEWNICOMEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1COC(=O)NCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.